
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a pyrimidine moiety The pyrimidine ring is substituted with butyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide typically involves the following steps:
N-Sulfonation: The initial step involves the sulfonation of an aryl or heteroarylamine in the presence of dry pyridine or a mixture of dry acetone and pyridine.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.
Substitution: The final step involves the substitution of the pyrimidine ring with butyl and methyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides .
Wissenschaftliche Forschungsanwendungen
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer and antimicrobial agent.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamerazine: 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide.
Sulfadiazine: 4-amino-N-(2-pyrimidinyl)benzenesulfonamide.
Sulfamethazine: 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide.
Uniqueness
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide is unique due to the presence of butyl and methyl groups on the pyrimidine ring, which can influence its biological activity and specificity. This structural variation can lead to different binding affinities and selectivities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
107203-71-4 |
|---|---|
Molekularformel |
C15H20N4O2S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H20N4O2S/c1-3-4-5-13-10-11(2)17-15(18-13)19-22(20,21)14-8-6-12(16)7-9-14/h6-10H,3-5,16H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
NJVPYAANQKSHAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)
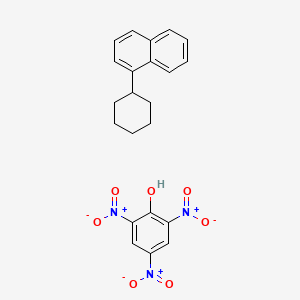
![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)

![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)
![N-[formamido-(2-nitrophenyl)methyl]formamide](/img/structure/B11968549.png)
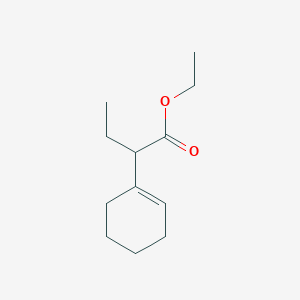
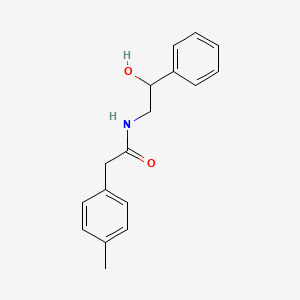

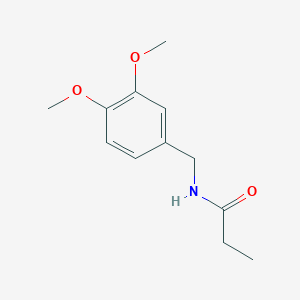
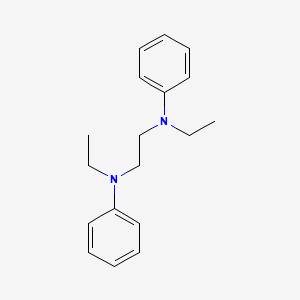

![N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-isopropylphenyl)ethenyl]benzamide](/img/structure/B11968597.png)
